molecular formula C16H15N3O2 B12483499 N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide

N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide

Cat. No.: B12483499
M. Wt: 281.31 g/mol
InChI Key: RSIBSMBOVACFEP-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a furan ring and a pyrazole moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.

    Coupling of the pyrazole and furan rings: The final step involves the coupling of the pyrazole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the pyrazole or furan rings are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar pharmacological activities. Examples include pyrazole-based anti-inflammatory and anticancer agents.

    Furan derivatives: Compounds containing the furan ring also exhibit diverse biological activities. Examples include furan-based antimicrobial and anticancer agents.

The uniqueness of this compound lies in its combined pyrazole and furan structure, which contributes to its distinctive chemical properties and biological activities.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-11-6-3-4-7-13(11)19-15(10-12(2)18-19)17-16(20)14-8-5-9-21-14/h3-10H,1-2H3,(H,17,20)

InChI Key

RSIBSMBOVACFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)C3=CC=CO3

Origin of Product

United States

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